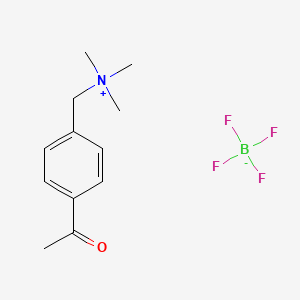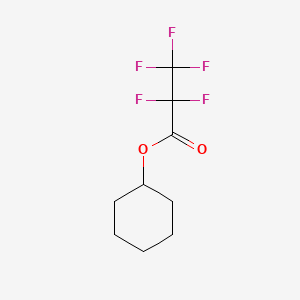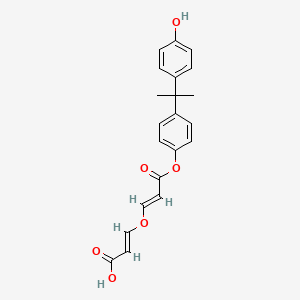
Bisphenol A epoxy diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol A epoxy diacrylate is a colorless, highly viscous liquid used extensively in various industrial applications. This compound is known for its high gloss, excellent reactivity, and outstanding chemical and mechanical properties. It is primarily used in radiation-curable formulations, such as ultraviolet (UV) and electron-beam (EB) curable coatings and inks .
Métodos De Preparación
Bisphenol A epoxy diacrylate is synthesized by reacting bisphenol A epoxy resin with acrylic acid. The reaction typically involves esterification, where the epoxy resin is combined with acrylic acid under controlled conditions. The process may include the use of catalysts and inhibitors to control the reaction rate and prevent unwanted side reactions .
In industrial production, the reaction is carried out in large reactors with precise temperature and pressure controls. The resulting product is then purified and tested to ensure it meets the required specifications for various applications .
Análisis De Reacciones Químicas
Bisphenol A epoxy diacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization when exposed to UV or EB radiation.
Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into its constituent acids and alcohols.
Addition Reactions: It can react with various nucleophiles, such as amines and thiols, to form addition products.
Common reagents used in these reactions include photoinitiators for polymerization and water or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bisphenol A epoxy diacrylate has a wide range of scientific research applications:
Chemistry: It is used as a reactive component in the formulation of coatings and adhesives.
Biology: Research has explored its use in creating biocompatible materials for medical devices and implants.
Industry: This compound is widely used in the production of coatings for furniture, flooring, and automotive parts. .
Mecanismo De Acción
The primary mechanism of action for bisphenol A epoxy diacrylate involves its ability to undergo polymerization and form cross-linked networks. When exposed to UV or EB radiation, the compound’s double bonds react to form a solid polymer matrix. This process is facilitated by photoinitiators that generate free radicals, initiating the polymerization reaction .
The molecular targets and pathways involved include the interaction of the compound’s epoxy and acrylate groups with various nucleophiles and radicals, leading to the formation of stable, cross-linked structures .
Comparación Con Compuestos Similares
Bisphenol A epoxy diacrylate is often compared to other epoxy acrylates and similar compounds, such as:
Bisphenol A diglycidyl ether diacrylate: Similar in structure but with different reactivity and mechanical properties.
Bisphenol A ethoxylate diacrylate: Contains ethoxylate groups, providing different solubility and flexibility characteristics.
Polyester polyol acrylates: Developed as alternatives to bisphenol A-based compounds, offering similar or superior performance in certain applications.
The uniqueness of this compound lies in its combination of high reactivity, excellent mechanical properties, and versatility in various applications .
Propiedades
Fórmula molecular |
C21H20O6 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(E)-3-[(E)-3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3-oxoprop-1-enoxy]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O6/c1-21(2,15-3-7-17(22)8-4-15)16-5-9-18(10-6-16)27-20(25)12-14-26-13-11-19(23)24/h3-14,22H,1-2H3,(H,23,24)/b13-11+,14-12+ |
Clave InChI |
AKQUQVOXTCUXDH-PHEQNACWSA-N |
SMILES isomérico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)/C=C/O/C=C/C(=O)O |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=COC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




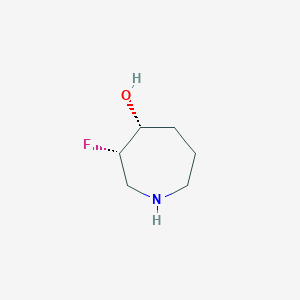

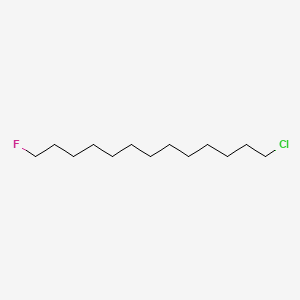
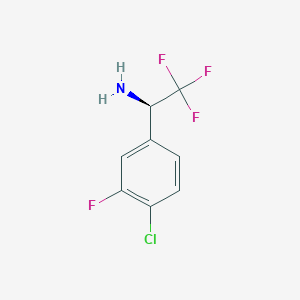
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)

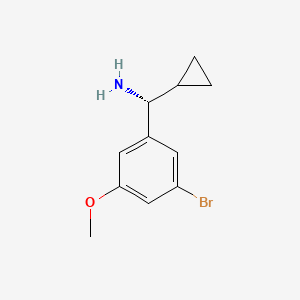
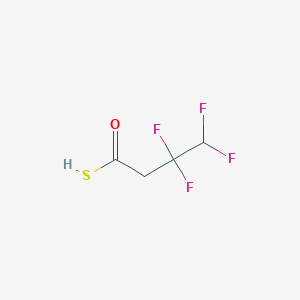
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
